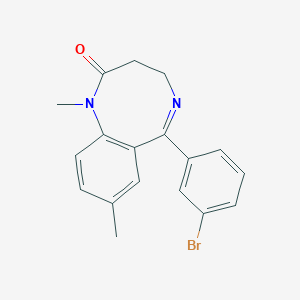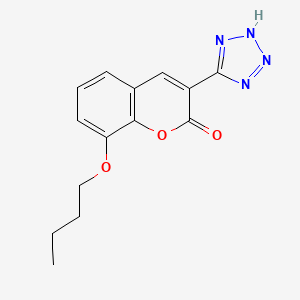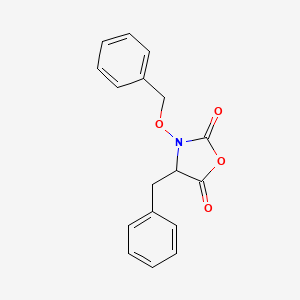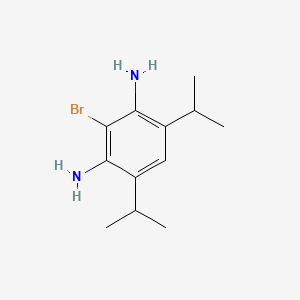
Biselenopyranylidene, 2,2',6,6'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biselenopyranylidene, 2,2’,6,6’-tetramethyl- is an organoselenium compound with the molecular formula C14H16Se2. It is characterized by the presence of selenium atoms within its structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biselenopyranylidene, 2,2’,6,6’-tetramethyl- typically involves the reaction of selenium-containing precursors with pyranylidenes under controlled conditions. One common method includes the use of selenium dioxide (SeO2) as a selenium source, which reacts with 2,2’,6,6’-tetramethylpyranylidene in the presence of a suitable solvent and catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Biselenopyranylidene, 2,2’,6,6’-tetramethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Biselenopyranylidene, 2,2’,6,6’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the original selenium-containing compound.
Substitution: The compound can participate in substitution reactions where selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Biselenopyranylidene, 2,2’,6,6’-tetramethyl- can yield selenoxides, while reduction can regenerate the original compound .
Scientific Research Applications
Biselenopyranylidene, 2,2’,6,6’-tetramethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it a subject of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is investigated for use in materials science, particularly in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism by which Biselenopyranylidene, 2,2’,6,6’-tetramethyl- exerts its effects involves the interaction of selenium atoms with various molecular targets. Selenium can form stable bonds with other elements, influencing the compound’s reactivity and stability. The pathways involved include redox reactions, where selenium alternates between different oxidation states, thereby modulating the compound’s chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Leptospermone: A β-triketone with similar structural features but different functional groups and applications.
4-cyano-2,2,6,6-tetramethyl-3,5-heptanedione: Known for its strong hydrogen bonding properties.
Uniqueness
Biselenopyranylidene, 2,2’,6,6’-tetramethyl- is unique due to its selenium content, which imparts distinct chemical properties not found in similar compounds. This uniqueness makes it valuable in specific applications where selenium’s reactivity and stability are advantageous .
Properties
CAS No. |
79308-66-0 |
|---|---|
Molecular Formula |
C14H16Se2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
4-(2,6-dimethylselenopyran-4-ylidene)-2,6-dimethylselenopyran |
InChI |
InChI=1S/C14H16Se2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 |
InChI Key |
PVZGBSMFMQEYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C([Se]C(=C2)C)C)C=C([Se]1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)

![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)


![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)


![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)

![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)


